(2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Description
(2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic organic compound that features a complex molecular structure It contains a fluorophenyl group, a methoxybenzo[d]thiazolyl group, and an azetidinyl group
Properties
IUPAC Name |
(2-fluorophenyl)-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-7-4-8-15-16(14)20-18(25-15)24-11-9-21(10-11)17(22)12-5-2-3-6-13(12)19/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFSOMRJQONUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-methoxybenzo[d]thiazol-2-yl intermediate: This step involves the reaction of 4-methoxybenzothiazole with appropriate reagents to introduce the desired functional groups.
Coupling with azetidin-1-yl group: The intermediate is then reacted with an azetidin-1-yl derivative under specific conditions to form the azetidinyl linkage.
Introduction of the fluorophenyl group: Finally, the fluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds similar to (2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone. For instance, derivatives featuring benzothiazole rings have shown significant efficacy against various cancer cell lines. In vitro assessments conducted by the National Cancer Institute (NCI) indicated that certain derivatives exhibited an average cell growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines . This suggests that modifications of the benzothiazole moiety can enhance anticancer properties.
Antibacterial Activity
Compounds containing thiazole and benzothiazole structures have been investigated for their antibacterial properties. Research indicates that these compounds can exhibit moderate to excellent activity against a range of bacterial species. The presence of specific functional groups within these moieties is critical for enhancing their antibacterial efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of a fluorine atom in the phenyl ring and a methoxy group on the benzothiazole significantly influences biological activity. For example, thiazole derivatives with additional substituents at specific positions have been shown to enhance their inhibitory effects on carbonic anhydrase (CA)-III, a target for drug development in cancer therapy .
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
- Anticancer Screening : A study involving a series of thiazole derivatives demonstrated that those with a fluorinated phenyl group exhibited superior anticancer activity compared to their non-fluorinated counterparts .
- Antibacterial Efficacy : Another investigation reported that newly synthesized substituted phenylthiazol-2-amines displayed promising antibacterial activity against Staphylococcus epidermidis, suggesting potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)methanone
- (2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Uniqueness
(2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to its specific combination of functional groups and structural features
Biological Activity
The compound (2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone , also known by its IUPAC name , is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.4 g/mol. The structure features a benzothiazole moiety, which is known for various biological activities, and an azetidine ring that contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including those containing fluorine and methoxy substituents, exhibit significant antimicrobial properties. A study on related compounds showed promising antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa . The incorporation of the benzothiazole moiety in the structure is crucial for enhancing antimicrobial efficacy.
Anticancer Potential
The compound's structural framework suggests potential anticancer activity. Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For instance, 1,3,4-oxadiazole derivatives have been reported to inhibit growth factors and enzymes associated with cancer proliferation . The specific interactions of this compound with targets such as thymidylate synthase and histone deacetylase may contribute to its anticancer properties.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Interaction with Nucleic Acids : Similar compounds have shown the ability to bind to DNA and RNA, potentially disrupting cellular processes.
Case Studies
- Antimicrobial Studies : A series of synthesized derivatives were tested for their antibacterial and antifungal activities. Compounds similar to the target molecule displayed significant inhibition against bacterial strains .
- Anticancer Efficacy : In vitro studies involving cell lines such as HCT116 (colon cancer) and A549 (lung cancer) revealed that certain derivatives exhibited IC50 values in the low nanomolar range, indicating potent antiproliferative effects .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
